4-Chlorophenylzinc iodide

Catalog No.
S1799746
CAS No.
151073-70-0
M.F
C6H4ClIZn
M. Wt
303.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorophenylzinc iodide

CAS Number

151073-70-0

Product Name

4-Chlorophenylzinc iodide

IUPAC Name

chlorobenzene;iodozinc(1+)

Molecular Formula

C6H4ClIZn

Molecular Weight

303.84

InChI

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1

SMILES

C1=CC(=CC=[C-]1)Cl.[Zn+]I

4-Chlorophenylzinc iodide is an organozinc compound with the molecular formula C₆H₄ClIZn and a molecular weight of approximately 303.84 g/mol. It is characterized by the presence of a chlorophenyl group attached to a zinc atom, which is also coordinated with iodide. This compound is notable for its air sensitivity and potential reactivity with moisture, making it necessary to handle under an inert atmosphere or in a fume hood to prevent decomposition and hazardous reactions .

4-Chlorophenylzinc iodide does not have a biological function. It acts as a reagent in Negishi coupling, a reaction used to create carbon-carbon bonds in organic molecules [, ]. During the Negishi coupling reaction, the zinc atom in 4-Chlorophenylzinc iodide interacts with a palladium catalyst to activate the chlorophenyl group for bond formation with another molecule (1).

Suzuki-Miyaura Coupling:

One of the primary applications of 4-CPZI lies in Suzuki-Miyaura coupling reactions []. This powerful method allows the formation of carbon-carbon bonds between an organic halide (aryl or vinyl halide) and a boronic acid. 4-CPZI acts as the aryl component, reacting with a diverse range of boronic acids to introduce a 4-chlorophenyl group onto the target molecule. This reaction scheme is particularly valuable for synthesizing complex organic molecules with precise control over the position of the chlorophenyl substituent [, ].

Negishi Coupling:

Another valuable application of 4-CPZI involves Negishi coupling reactions []. Similar to Suzuki-Miyaura coupling, Negishi coupling facilitates the formation of carbon-carbon bonds. However, in this case, 4-CPZI reacts with organic halides (usually alkyl or alkenyl halides) in the presence of a nickel catalyst. This method offers an alternative strategy for introducing the 4-chlorophenyl group into organic molecules, particularly when the desired target molecule doesn't readily participate in Suzuki-Miyaura coupling [, ].

, particularly in cross-coupling reactions. One of the most significant applications is in the Negishi coupling reaction, where it acts as a nucleophile to form carbon-carbon bonds with organic halides. The reaction typically proceeds smoothly under mild conditions, often facilitated by transition metal catalysts such as palladium or nickel .

Example Reaction

A representative reaction involving 4-chlorophenylzinc iodide might be:
R X+C6H4ClZnIC6H4R+ZnICl\text{R X}+\text{C}_6\text{H}_4\text{ClZnI}\rightarrow \text{C}_6\text{H}_4\text{R}+\text{ZnICl}
where R represents an alkyl or aryl group and X is a halogen.

4-Chlorophenylzinc iodide can be synthesized through several methods, commonly involving the reaction of 4-chlorophenyl lithium with zinc iodide. This method typically requires careful handling due to the reactivity of organolithium reagents. The general synthesis route can be outlined as follows:

  • Preparation of 4-Chlorophenyl Lithium:
    • React 4-chlorobromobenzene with lithium metal in dry ether.
  • Formation of 4-Chlorophenylzinc Iodide:
    • Add zinc iodide to the prepared 4-chlorophenyl lithium solution under inert atmosphere conditions.

This method allows for the selective formation of the desired organozinc compound while minimizing side reactions .

The primary application of 4-chlorophenylzinc iodide lies in organic synthesis, particularly in cross-coupling reactions for constructing complex organic molecules. It is widely used in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) and other fine chemicals. Additionally, it serves as a useful reagent in materials science for developing new polymers and materials with tailored properties .

Interaction studies involving 4-chlorophenylzinc iodide focus on its reactivity with various electrophiles and its behavior under different reaction conditions. These studies are crucial for understanding how this compound can be effectively utilized in synthetic applications and its potential side reactions when combined with other reagents. Research has shown that controlling reaction conditions, such as temperature and solvent choice, significantly influences its reactivity profile .

Several compounds share structural similarities with 4-chlorophenylzinc iodide, including other arylzinc halides. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Chlorophenylzinc iodideC₆H₄ClIZnUsed in similar cross-coupling reactions; differing substitution pattern affects reactivity .
Phenylzinc iodideC₆H₅IZnLacks halogen substitution; more stable but less reactive than chlorinated derivatives .
3-Chlorophenylzinc iodideC₆H₄ClIZnSimilar structure; different substitution position may influence electronic properties and reactivity .

Uniqueness of 4-Chlorophenylzinc Iodide

The unique chlorination at the para position (relative to the zinc atom) provides distinctive electronic properties that can enhance its nucleophilicity compared to other arylzinc compounds. This feature makes it particularly valuable for specific synthetic applications where selectivity is critical.

Dates

Modify: 2023-08-15

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